molecular formula C16H17N3O4 B2992394 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 1211699-26-1

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2992394
CAS No.: 1211699-26-1
M. Wt: 315.329
InChI Key: ZRMNTDSPQWQBIO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a pyrrolidinone group, a phenyl group, a methylisoxazole group, and a carboxamide group . These functional groups could potentially give this compound a wide range of chemical properties and reactivities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl group, a 5-methylisoxazole group, and a 3-carboxamide group . These groups are likely to confer specific chemical and physical properties to the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxamide group could make it polar and potentially soluble in water. The presence of a methoxy group could increase its stability .

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry often focuses on the development of novel compounds with potential biological activities. For instance, the synthesis and characterization of new derivatives, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, have been explored for their cytotoxic activities against specific cancer cell lines (Hassan, Hafez, & Osman, 2014). These methodologies can be applied to synthesize and analyze compounds like N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide, offering insights into their structural properties and potential bioactivities.

Biological Activities and Potential Therapeutic Applications

Compounds with similar structural features have been investigated for their biological activities and potential therapeutic applications. For example, the evaluation of isoxazole and pyrazole derivatives has revealed significant anti-inflammatory, analgesic, and antidiabetic properties, suggesting the potential for similar compounds to act as lead structures in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020), (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). These activities highlight the importance of exploring the pharmacological profiles of compounds like this compound.

Antimicrobial Properties

The development of new antimicrobial agents is a crucial area of research due to the rising threat of antibiotic resistance. Studies on pyridine derivatives have demonstrated variable antimicrobial activities against several bacterial and fungal strains, indicating the potential of structurally similar compounds to serve as novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This research direction could be relevant for investigating the antimicrobial potential of this compound.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-8-12(18-23-10)16(21)17-11-5-6-13(14(9-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMNTDSPQWQBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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